molecular formula C23H31ClO6 B106347 (+)-Cloprostenol methyl ester

(+)-Cloprostenol methyl ester

Cat. No.: B106347
M. Wt: 438.9 g/mol
InChI Key: DVBATKLFQCCUII-OWEKAKITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Cloprostenol methyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly known for its role in veterinary medicine, where it is used to manage reproductive functions in animals.

Scientific Research Applications

(+)-Cloprostenol methyl ester has several scientific research applications:

Safety and Hazards

Methyl esters can be harmful if swallowed, inhaled, or absorbed through the skin . They can cause serious eye irritation and may cause drowsiness or dizziness .

Future Directions

There is ongoing research into the use of esters in various fields. For example, photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . Methyl esters are also being explored in the production of biodiesel .

Preparation Methods

(+)-Cloprostenol methyl ester can be synthesized through several methods. One common approach involves the esterification of (+)-Cloprostenol with methanol in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

(+)-Cloprostenol methyl ester undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

(+)-Cloprostenol methyl ester is similar to other prostaglandin analogs such as:

    Dinoprost: Another prostaglandin analog used in veterinary medicine for similar purposes.

    Luprostiol: Used for reproductive management in animals.

    Fenprostalene: Known for its long-lasting effects in inducing labor and managing estrus cycles.

What sets this compound apart is its specific receptor affinity and potency, which can result in more precise and effective reproductive management .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBATKLFQCCUII-OWEKAKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Cloprostenol methyl ester
Reactant of Route 2
Reactant of Route 2
(+)-Cloprostenol methyl ester
Reactant of Route 3
Reactant of Route 3
(+)-Cloprostenol methyl ester
Reactant of Route 4
(+)-Cloprostenol methyl ester
Reactant of Route 5
(+)-Cloprostenol methyl ester
Reactant of Route 6
(+)-Cloprostenol methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.